Dual Reactive Handle Density: Comparison with 2-(4-Bromophenyl)oxazole and 4-(Chloromethyl)oxazole
2-(4-Bromophenyl)-4-(chloromethyl)-1,3-oxazole possesses two chemically orthogonal reactive sites per molecule, whereas its closest analogs contain only one. This dual functionality is quantifiable via the 'reactive handle density' (number of distinct reactive centers per molecular weight). The target compound has a density of 0.0073 handles per g/mol (2 handles / 272.53 g/mol), while 2-(4-Bromophenyl)oxazole (CAS 176961-50-5) has a density of 0.0045 (1 handle / 224.05 g/mol) and 4-(Chloromethyl)oxazole (CAS 767628-89-7) has a density of 0.0085 (1 handle / 117.53 g/mol) [1]. This metric directly translates to increased synthetic efficiency per unit mass for the target compound compared to the bromophenyl-only analog.
| Evidence Dimension | Reactive Handle Density (handles per g/mol) |
|---|---|
| Target Compound Data | 0.0073 handles/g/mol (2 handles: 4-bromophenyl + 4-chloromethyl) |
| Comparator Or Baseline | 2-(4-Bromophenyl)oxazole: 0.0045 handles/g/mol (1 handle: 4-bromophenyl); 4-(Chloromethyl)oxazole: 0.0085 handles/g/mol (1 handle: chloromethyl) |
| Quantified Difference | 1.6× higher than 2-(4-Bromophenyl)oxazole; 0.86× of 4-(Chloromethyl)oxazole |
| Conditions | Calculated from molecular formulas and established reactivity of substituents |
Why This Matters
Procurement of the target compound enables divergent synthetic pathways from a single starting material, reducing the number of distinct building blocks required and streamlining synthetic workflows.
- [1] BOC Sciences. 2-(4-Bromophenyl)oxazole (CAS 176961-50-5) Product Page. View Source
